Cas no 1006469-51-7 (1-methyl-N-(2-methylphenyl)methyl-1H-pyrazol-4-amine)

1-methyl-N-(2-methylphenyl)methyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazol-4-amine, 1-methyl-N-[(2-methylphenyl)methyl]-
- 1-methyl-N-(2-methylphenyl)methyl-1H-pyrazol-4-amine
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- Inchi: 1S/C12H15N3/c1-10-5-3-4-6-11(10)7-13-12-8-14-15(2)9-12/h3-6,8-9,13H,7H2,1-2H3
- InChI Key: IMXLBFWQQZXOGQ-UHFFFAOYSA-N
- SMILES: N1(C)C=C(NCC2=CC=CC=C2C)C=N1
1-methyl-N-(2-methylphenyl)methyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-166304-5.0g |
1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine |
1006469-51-7 | 5g |
$2110.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999989-1g |
1-Methyl-N-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine |
1006469-51-7 | 95% | 1g |
¥3220.0 | 2023-02-27 | |
Enamine | EN300-166304-1000mg |
1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine |
1006469-51-7 | 1000mg |
$557.0 | 2023-09-21 | ||
Enamine | EN300-166304-100mg |
1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine |
1006469-51-7 | 100mg |
$490.0 | 2023-09-21 | ||
Enamine | EN300-166304-250mg |
1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine |
1006469-51-7 | 250mg |
$513.0 | 2023-09-21 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999989-5g |
1-Methyl-N-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine |
1006469-51-7 | 95% | 5g |
¥9352.0 | 2023-02-27 | |
Enamine | EN300-166304-1.0g |
1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine |
1006469-51-7 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-166304-50mg |
1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine |
1006469-51-7 | 50mg |
$468.0 | 2023-09-21 | ||
Enamine | EN300-166304-500mg |
1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine |
1006469-51-7 | 500mg |
$535.0 | 2023-09-21 | ||
Enamine | EN300-166304-10000mg |
1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine |
1006469-51-7 | 10000mg |
$2393.0 | 2023-09-21 |
1-methyl-N-(2-methylphenyl)methyl-1H-pyrazol-4-amine Related Literature
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
Additional information on 1-methyl-N-(2-methylphenyl)methyl-1H-pyrazol-4-amine
1-Methyl-N-(2-Methylphenyl)Methyl-1H-Pyrazol-4-Amine
The compound with CAS No. 1006469-51-7, commonly referred to as 1-methyl-N-(2-methylphenyl)methyl-1H-pyrazol-4-amine, is a highly intriguing organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic amines, specifically featuring a pyrazole ring system, which is known for its versatile reactivity and applications in drug design, agrochemicals, and advanced materials. The structure of this compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position and an N-substituted aryl group at the 4-position, making it a valuable intermediate in organic synthesis.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1-methyl-N-(2-methylphenyl)methyl-1H-pyrazol-4-amine through various routes, including microwave-assisted synthesis and catalytic processes. These methods not only enhance the yield but also reduce the reaction time, making the compound more accessible for large-scale production. The synthesis typically involves the condensation of appropriate amine precursors with carbonyl compounds under controlled conditions, followed by cyclization to form the pyrazole ring.
The physical and chemical properties of 1-methyl-N-(2-methylphenyl)methyl-1H-pyrazol-4-amine have been extensively studied to understand its behavior in different environments. For instance, its solubility in common organic solvents, such as dichloromethane and ethyl acetate, has been determined to be moderate, which is advantageous for its use in solution-phase reactions. Additionally, its thermal stability has been evaluated up to 200°C, indicating its suitability for high-temperature applications.
One of the most promising applications of this compound lies in its role as an intermediate in drug discovery. The pyrazole moiety is well-known for its ability to modulate biological targets, such as kinases and G-protein coupled receptors (GPCRs), making it a valuable component in medicinal chemistry. Recent studies have demonstrated that derivatives of 1-methyl-N-(2-methylphenyl)methyl-1H-pyrazol-4-amine exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. These findings underscore the potential of this compound in developing novel therapeutic agents.
In addition to its pharmaceutical applications, 1-methyl-N-(2-methylphenyl)methyl-1H-pyrazol-4-amine has also found utility in materials science. Its ability to form stable coordination complexes with transition metals has been leveraged in the development of catalysts for organic transformations. For example, recent research has highlighted its use as a ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in synthesizing complex organic molecules with high precision.
The environmental impact of 1-methyl-N-(2-methylphenyl)methyl-1H-pyrazol-4-amine has also garnered attention, particularly in terms of its biodegradability and toxicity profiles. Studies conducted under simulated environmental conditions suggest that the compound undergoes moderate biodegradation under aerobic conditions, which is encouraging for its sustainable use. However, further research is required to fully understand its long-term ecological effects.
In conclusion, 1-methyl-N-(2-methylphenyl)methyl-1H-pyrazol-4-amine (CAS No. 1006469-51) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
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